Scientific Field: Organic Chemistry
Application Summary: Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds.
Methods of Application: In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds. This involves both conventional synthesis methods and electrochemical synthesis.
Results or Outcomes: The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis.
2-Amino-2-phenylacetonitrile hydrochloride is a white crystalline solid []. Its origin is likely synthetic, as there's no evidence of a natural source. Research suggests potential applications in the development of pharmaceuticals [].
The compound has a central carbon atom bonded to an amino group (NH2), a phenyl group (C6H5), and a cyano group (CN). A hydrochloride (HCl) group is attached, making it an ionic compound. This structure suggests functional groups with interesting chemical properties:
Irritant